molecular formula C14H10N4O2S B12939288 2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide CAS No. 62367-05-9

2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide

Cat. No.: B12939288
CAS No.: 62367-05-9
M. Wt: 298.32 g/mol
InChI Key: OJVNKMDXNUXHFY-UHFFFAOYSA-N
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Description

2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide is a synthetic organic compound that features both imidazole and thiazole rings. These heterocyclic structures are often found in biologically active molecules, making this compound potentially significant in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Thiazole Ring Formation: Similarly, the thiazole ring can be synthesized using cyclization reactions involving sulfur-containing reagents.

    Coupling Reactions: The imidazole and thiazole rings are then coupled with a benzamide moiety through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the imidazole or thiazole rings, while reduction could lead to reduced forms of these rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its heterocyclic structure.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide would depend on its specific interactions with biological targets. Typically, compounds with imidazole and thiazole rings can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-imidazole-2-carbonyl)-N-(pyridin-2-yl)benzamide: Similar structure but with a pyridine ring instead of a thiazole ring.

    2-(1H-imidazole-2-carbonyl)-N-(thiophen-2-yl)benzamide: Contains a thiophene ring instead of a thiazole ring.

Uniqueness

The presence of both imidazole and thiazole rings in 2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide makes it unique, as these rings can confer distinct chemical and biological properties. This dual-ring structure might enhance its ability to interact with multiple biological targets, making it a versatile compound for research.

Properties

CAS No.

62367-05-9

Molecular Formula

C14H10N4O2S

Molecular Weight

298.32 g/mol

IUPAC Name

2-(1H-imidazole-2-carbonyl)-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C14H10N4O2S/c19-11(12-15-5-6-16-12)9-3-1-2-4-10(9)13(20)18-14-17-7-8-21-14/h1-8H,(H,15,16)(H,17,18,20)

InChI Key

OJVNKMDXNUXHFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)NC3=NC=CS3

Origin of Product

United States

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